Cas no 2229345-12-2 (2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol)

2-アミノ-3-(4-メトキシ-2-ニトロフェニル)プロパン-1-オールは、有機合成中間体として重要な化合物です。メトキシ基とニトロ基を有する芳香環とアミノアルコール構造を併せ持つため、医薬品や機能性材料の合成において多様な反応性を示します。特に、キラル中心を有するため光学活性化合物の構築に有用であり、不斉合成の出発原料としての応用が期待されます。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い試薬として利用可能です。官能基の多様性から、複雑な分子骨格の構築や官能基変換にも適しています。

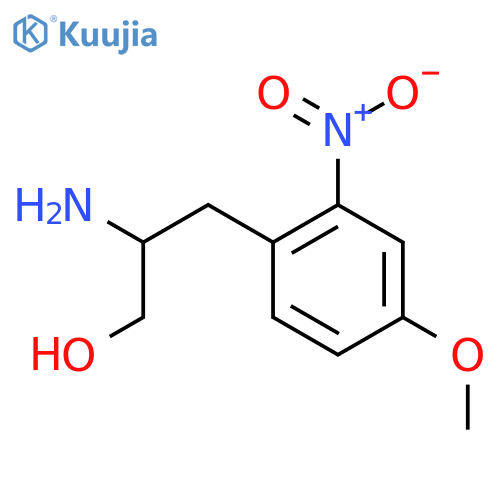

2229345-12-2 structure

商品名:2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol

- 2229345-12-2

- EN300-1798165

-

- インチ: 1S/C10H14N2O4/c1-16-9-3-2-7(4-8(11)6-13)10(5-9)12(14)15/h2-3,5,8,13H,4,6,11H2,1H3

- InChIKey: LEDXTNKKAPAZBP-UHFFFAOYSA-N

- ほほえんだ: OCC(CC1C=CC(=CC=1[N+](=O)[O-])OC)N

計算された属性

- せいみつぶんしりょう: 226.09535693g/mol

- どういたいしつりょう: 226.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1798165-1g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1798165-2.5g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1798165-5.0g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1798165-0.25g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1798165-5g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1798165-0.05g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1798165-1.0g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1798165-0.5g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1798165-10.0g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1798165-0.1g |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol |

2229345-12-2 | 0.1g |

$1031.0 | 2023-09-19 |

2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

2229345-12-2 (2-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量